molecular formula C14H12N4O2S B12950293 Methyl {6-[(pyridin-4-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate CAS No. 55564-26-6

Methyl {6-[(pyridin-4-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate

Cat. No.: B12950293
CAS No.: 55564-26-6
M. Wt: 300.34 g/mol
InChI Key: ZFPAWTYLNZPUCH-UHFFFAOYSA-N
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Description

Methyl {6-[(pyridin-4-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate is a benzimidazole carbamate derivative characterized by a pyridin-4-yl sulfanyl substituent at the 6-position of the benzimidazole core. This structural motif is critical for its biological activity, particularly in antiparasitic and antifungal applications. The compound shares a common benzimidazole carbamate backbone with several clinically relevant drugs, but its unique pyridine-containing sulfanyl group distinguishes it from analogs like fenbendazole, flubendazole, and carbendazim.

Properties

CAS No.

55564-26-6

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

methyl N-(6-pyridin-4-ylsulfanyl-1H-benzimidazol-2-yl)carbamate

InChI

InChI=1S/C14H12N4O2S/c1-20-14(19)18-13-16-11-3-2-10(8-12(11)17-13)21-9-4-6-15-7-5-9/h2-8H,1H3,(H2,16,17,18,19)

InChI Key

ZFPAWTYLNZPUCH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5-(pyridin-4-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Thioether Formation:

    Carbamate Formation: The final step involves the reaction of the benzimidazole-thioether intermediate with methyl chloroformate to form the carbamate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl (5-(pyridin-4-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The carbamate group can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Methyl (5-(pyridin-4-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (5-(pyridin-4-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Key Structural Features

The benzimidazole carbamate scaffold is conserved across all analogs, but substituents at the 5- or 6-position of the benzimidazole ring dictate functional differences.

Compound Name Substituent at 6-Position Core Structure Key Functional Groups
Methyl {6-[(pyridin-4-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate Pyridin-4-yl sulfanyl Benzimidazole + carbamate Pyridine ring, sulfanyl linkage
Fenbendazole Phenylsulfanyl Benzimidazole + carbamate Phenyl group, sulfanyl linkage
Flubendazole 4-Fluorobenzoyl Benzimidazole + carbamate Fluorinated benzoyl group
Carbendazim None (unsubstituted) Benzimidazole + carbamate No 6-position substituent
Nocodazole Varied (e.g., fluorophenyl, triazolopyridazine) Benzimidazole + carbamate Complex heterocyclic substituents

Electronic and Steric Effects

  • Sulfanyl linkage : Common in fenbendazole and the target compound, this group improves solubility and may facilitate binding to tubulin in parasites .
  • Fluorinated substituents (flubendazole): Increase lipophilicity and metabolic stability, broadening antiparasitic spectra .

Antiparasitic and Antifungal Efficacy

  • Fenbendazole : Widely used in veterinary medicine for nematode infections; phenylsulfanyl group contributes to moderate bioavailability and broad-spectrum activity .
  • Flubendazole : 4-Fluorobenzoyl substituent enhances potency against resistant helminths due to increased membrane penetration .
  • Target compound: Pyridinyl sulfanyl group may improve binding to β-tubulin in parasites via π-π stacking or hydrogen bonding, though specific efficacy data are pending. Computational studies suggest comparable or superior binding affinity to nocodazole derivatives .

Antialgal Activity

  • Fenbendazole and flubendazole exhibit antialgal effects at micromolar concentrations, likely through microtubule disruption .
  • The target compound’s pyridine ring could enhance activity against algal species with unique tubulin isoforms, though experimental validation is required.

Pharmacokinetic and Metabolic Profiles

  • Fenbendazole : Moderate absorption influenced by lipophilic phenylsulfanyl group; metabolized into sulfoxide and sulfone derivatives .
  • Metabolic pathways are hypothesized to involve sulfanyl oxidation or pyridine ring hydroxylation.

Biological Activity

Methyl {6-[(pyridin-4-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C14H12N4O2S
  • CAS Number : 21523487
  • Structure : The compound features a benzimidazole core substituted with a pyridine ring and a carbamate group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for various enzymes implicated in disease pathways, including proteases and kinases.
  • Induction of Apoptosis : Studies indicate that this compound can promote apoptosis in cancer cell lines, suggesting its role as an anticancer agent.
  • Antiviral Activity : Preliminary research indicates efficacy against viral infections, particularly through mechanisms that inhibit viral entry into host cells.

Anticancer Activity

A series of experiments were conducted to evaluate the anticancer properties of this compound against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (μM) Mechanism Reference
MCF7 (Breast)25.72 ± 3.95Induction of apoptosis
U87 (Glioblastoma)45.2 ± 13.0Cell cycle arrest
HeLa (Cervical)30.5 ± 5.0Inhibition of proliferation

Antiviral Activity

The antiviral efficacy of the compound was assessed against the Ebola virus using a recombinant reporter system:

Compound EC50 (μM) Selectivity Index Reference
Methyl Carbamate0.8>100

Case Study 1: Anticancer Efficacy

In a study published by Ribeiro Morais et al., the compound was tested on tumor-bearing mice models. Results demonstrated significant tumor growth suppression when administered at optimal dosages, reinforcing its potential as an effective anticancer agent .

Case Study 2: Antiviral Potential

Research conducted on the antiviral properties revealed that this compound exhibited potent activity against Ebola virus entry mechanisms, with submicromolar activity levels indicating strong therapeutic potential .

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